Sodium o-cresolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.1x10+5 mg/l at 25 °c (est)aqueous solution is caustic /sodium phenolate/. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

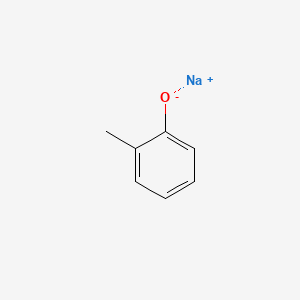

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.Na/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFAAMBUOAGWSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-48-7 (Parent) | |

| Record name | o-Cresol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10891209 | |

| Record name | Sodium 2-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Aqueous solution is caustic /Sodium phenolate/ | |

| Record name | SODIUM CRESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid | |

CAS No. |

4549-72-8, 34689-46-8 | |

| Record name | o-Cresol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium o-cresolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CRESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium o-Cresolate from o-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium o-cresolate from o-cresol (B1677501), a crucial reaction for various applications in research and development. The document details the underlying chemical principles, experimental protocols, and quantitative data to support the successful execution and optimization of this synthesis.

Core Chemical Principles

The synthesis of this compound from o-cresol is a straightforward acid-base neutralization reaction. o-Cresol (2-methylphenol), a weak acid, reacts with a strong base, typically sodium hydroxide (B78521) (NaOH), to form the corresponding salt, this compound, and water.[1] The chemical equation for this reaction is:

CH₃C₆H₄OH + NaOH → CH₃C₆H₄ONa + H₂O

This reaction is highly favorable and proceeds readily under ambient conditions. The formation of the sodium salt significantly increases the water solubility of the cresol (B1669610) derivative.

Experimental Protocols

Two primary methodologies are employed for the synthesis of this compound: a direct neutralization in an aqueous solution and a method involving an organic solvent to facilitate water removal.

Method 1: Direct Aqueous Neutralization

This method is suitable for laboratory-scale synthesis where high purity is desired.

Materials:

-

o-Cresol (99%+ purity)

-

Sodium hydroxide (pellets or a concentrated aqueous solution)

-

Deionized water

Procedure:

-

Prepare a sodium hydroxide solution of the desired concentration (e.g., 20% w/v) by carefully dissolving NaOH pellets in deionized water. The dissolution of NaOH is exothermic and should be performed in an ice bath with appropriate safety precautions.

-

In a reaction vessel equipped with a magnetic stirrer, add a stoichiometric amount of o-cresol.

-

Slowly add the sodium hydroxide solution to the o-cresol with continuous stirring. The reaction is exothermic, and the temperature should be monitored.

-

Continue stirring until all the o-cresol has dissolved and the solution becomes homogeneous, indicating the formation of this compound.

-

The resulting aqueous solution of this compound can be used directly for subsequent reactions or the product can be isolated by removal of water under reduced pressure.

Method 2: Synthesis with Azeotropic Water Removal

This industrial-oriented method utilizes an organic solvent to remove the water formed during the reaction, driving the equilibrium towards the product.

Materials:

-

o-Cresol (commercial grade, e.g., 99.4% pure)

-

Sodium hydroxide (e.g., 48.6% aqueous solution)

-

Xylene

-

2-Ethyl-1-hexanol

Procedure: [2]

-

Equip a five-liter flask with a mechanical stirrer, thermometer, dropping funnel, Dean-Stark trap, and a reflux condenser.[2]

-

Charge the flask with 329 grams of a 48.6% aqueous solution of NaOH and 2000 ml of a 4:1 mixture of xylene and 2-ethyl-1-hexanol.[2]

-

Slowly add 433 grams of commercial-grade o-cresol to the flask with stirring.[2]

-

Heat the mixture to reflux. The water from the NaOH solution and the water formed during the reaction will be collected in the Dean-Stark trap.[2]

-

Continue heating until no more water is collected, indicating the completion of the reaction.[2]

-

The resulting product is a solution of this compound in the xylene/2-ethyl-1-hexanol mixture.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of o-Cresol and this compound

| Property | o-Cresol | This compound |

| Molecular Formula | C₇H₈O | C₇H₇NaO |

| Molecular Weight | 108.14 g/mol | 130.12 g/mol [3][4] |

| Appearance | Colorless to yellowish liquid or solid | Typically an amber liquid[3] |

| Melting Point | 30.9 °C | 30 °C[5] |

| Boiling Point | 191 °C | 516.7 °C at 760 mmHg[5] |

| CAS Number | 95-48-7[3] | 4549-72-8[3][4] |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Reactants | o-Cresol, Sodium Hydroxide |

| Stoichiometric Ratio | 1:1 (o-Cresol:NaOH) |

| Solvent (Method 2) | Xylene/2-Ethyl-1-hexanol (4:1) |

| Reaction Temperature | Reflux (for Method 2) |

| Reported Yield | 21.1% (Reference Yield)[5] |

| Purity | >95% (typical for commercial grades) |

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of Sodium o-Cresolate (CAS 4549-72-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Sodium o-Cresolate, registered under CAS number 4549-72-8. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

This compound, also known as sodium 2-methylphenolate, is the sodium salt of o-cresol (B1677501). It is a white crystalline solid that is soluble in water. The compound is primarily used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It also finds application as a corrosion inhibitor and a preservative in some industrial settings.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NaO | |

| Molecular Weight | 130.12 g/mol | |

| Melting Point | 30°C | |

| Boiling Point | 516.7°C at 760 mmHg | |

| Density | 1.03 g/cm³ | |

| Flash Point | 218.5°C | |

| LogP | 2.13880 | |

| Appearance | White crystalline solid, may appear as an amber liquid | |

| Solubility | Soluble in water |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of o-cresol with a sodium base, such as sodium hydroxide (B78521).

Materials:

-

o-Cresol (CAS 95-48-7)

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., toluene (B28343) or ethanol)

-

Reaction vessel equipped with a stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a clean, dry reaction vessel, dissolve a known quantity of o-cresol in the anhydrous solvent.

-

Separately, prepare a solution of sodium hydroxide in the same solvent.

-

Slowly add the sodium hydroxide solution to the o-cresol solution while stirring continuously. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature, allowing the this compound product to precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a suitable temperature.

The following diagram illustrates the general workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While specific studies on the biological signaling pathways of this compound are limited, the biological effects of its parent compound, o-cresol, have been investigated. Notably, o-cresol has been shown to inhibit the activity of cyclooxygenase-1 (COX-1). The COX-1 enzyme is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and other physiological processes.

The following diagram illustrates the potential mechanism of action of o-cresol on the COX-1 pathway.

It is important to note that this pathway describes the action of o-cresol. Further research is required to determine if this compound exhibits similar biological activity.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is a combustible solid and should be stored away from heat and open flames. The aqueous solution is caustic.

Sodium o-cresolate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Sodium o-Cresolate in Organic Solvents

Introduction

This compound (also known as sodium 2-methylphenoxide) is an organic salt that serves as a crucial intermediate in various chemical syntheses, including the production of pharmaceuticals and herbicides. Its utility in these processes is fundamentally governed by its solubility in different organic solvents, which dictates reaction kinetics, product yield, and purification strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and visualizations of relevant chemical and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility ("like dissolves like") and data for analogous compounds such as other alkali metal phenoxides, a qualitative solubility profile can be inferred.[1][2][3] As an ionic salt, this compound is expected to be more soluble in polar solvents. Its solubility in alcohols is anticipated to decrease as the hydrocarbon chain length of the alcohol increases.[4] For instance, sodium p-cresolate is known to be soluble in ethanol (B145695) and only slightly soluble in chloroform.[5]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol | Polar Protic | Soluble | High polarity and hydrogen bonding capability. |

| Ethanol | Polar Protic | Soluble | Good polarity, though slightly less than methanol.[5] |

| 1-Propanol | Polar Protic | Moderately Soluble | Decreased polarity with longer alkyl chain reduces solubility.[4] |

| Acetone | Polar Aprotic | Moderately to Sparingly Soluble | Polar nature facilitates some dissolution, but lacks hydrogen bonding donation. |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Lower polarity compared to alcohols and ketones. |

| Dichloromethane | Polar Aprotic | Sparingly to Insoluble | Limited polarity is insufficient to effectively solvate the ionic salt. |

| Diethyl Ether | Nonpolar | Insoluble | Low polarity and inability to overcome the lattice energy of the salt. |

| Toluene | Nonpolar | Insoluble | Aromatic but nonpolar nature makes it a poor solvent for ionic salts. |

| Hexane | Nonpolar | Insoluble | Very low polarity.[3] |

| Pyridine (B92270) | Polar Aprotic | Soluble | Alkali metal salts of phenols are often soluble in pyridine and its homologs.[1] |

Experimental Protocols

The definitive determination of solubility requires empirical measurement. The most common and reliable approach for organic salts is the equilibrium concentration (or shake-flask) method.[6][7]

Protocol for Determining the Solubility of this compound in an Organic Solvent via the Equilibrium Concentration Method

1.0 Principle An excess amount of solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to achieve solid-liquid equilibrium. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved this compound in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[6][8]

2.0 Materials and Apparatus

-

Solute: this compound, anhydrous, purity >98%.

-

Solvent: Desired organic solvent, HPLC grade or equivalent.

-

Apparatus:

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate.

-

Jacketed glass vessels or sealed flasks.

-

Calibrated thermometer.

-

Syringes with filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

HPLC system with a UV detector or a UV-Vis Spectrophotometer.

-

(Optional) Glovebox or Schlenk line for handling hygroscopic materials.[6][7]

-

3.0 Procedure

-

Preparation:

-

Add a pre-weighed excess amount of this compound to a jacketed glass vessel. The excess solid is crucial to ensure saturation is reached.

-

Add a precise volume of the organic solvent to the vessel.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessel in the thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture vigorously. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6] An equilibration time of 24-48 hours is common.[6]

-

-

Sample Withdrawal and Preparation:

-

Stop the agitation and allow the solid to settle for at least 2 hours while maintaining the constant temperature.

-

Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the vial containing the saturated solution.

-

Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

-

Analysis (Example using UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) for this compound (around 289 nm in a basic methanolic solution).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample using the calibration curve.

-

4.0 Calculation The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

S ( g/100 mL) = (Concentration from curve [g/mL] × Dilution Factor × Volume of diluted sample [mL] / Weight of sample [g]) × 100

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Application in Chemical Synthesis

The solubility of this compound is critical for its use as a nucleophile in substitution reactions, such as the Williamson ether synthesis. A relevant industrial application is the synthesis of 2-methylphenoxyacetic acid, a herbicide, which proceeds via a sodium 2-methylphenoxyacetate intermediate.[9] In this reaction, this compound is reacted with a chloroacetic acid solution. The solubility of the this compound in the reaction medium is essential for the reaction to proceed efficiently.

Synthesis of Sodium 2-Methylphenoxyacetate

The process involves the reaction of o-cresol (B1677501) with sodium hydroxide (B78521) to form this compound, which then reacts with chloroacetic acid in an aqueous alkaline medium.[9] The control of pH is critical to maintain the phenoxide as the active nucleophile and to neutralize the chloroacetic acid.

Caption: Synthesis of Sodium 2-Methylphenoxyacetate.

References

- 1. US2193336A - Solution of alkali metal salts of phenols - Google Patents [patents.google.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sodium 4-methylphenoxide [chembk.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemijournal.com [chemijournal.com]

- 9. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Sodium o-Cresolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium o-cresolate. Due to the limited availability of specific experimental data for the ortho-isomer, this guide leverages data from its closely related isomers, sodium p-cresolate and sodium m-cresolate, to infer its thermal behavior. This approach provides a robust framework for understanding the thermal properties of this compound, which is crucial for its safe handling, processing, and application in research and development.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal decomposition of sodium cresolates is characterized by specific temperature points indicating the onset and progression of mass loss.

Quantitative Thermal Decomposition Data

| Compound | T1% (°C) | T5% (°C) | Tmax (°C) | Mass Loss (%) |

| Sodium p-Cresolate | 437.8 | 462.5 | 480.1 | 38.2 |

| Sodium m-Cresolate | 450.2 | 472.9 | 487.6 | 37.5 |

T1% and T5% represent the temperatures at which 1% and 5% mass loss occurs, respectively. Tmax is the temperature of the maximum rate of decomposition.

Based on studies of cresols, the thermal stability is influenced by the position of the methyl group on the aromatic ring.[1] It has been observed that m-cresol (B1676322) is the most stable, while p-cresol (B1678582) is the least stable.[1] The stability of o-cresol (B1677501) lies between the two.[1] This suggests that the decomposition of this compound would likely occur at temperatures within the range observed for its meta and para isomers.

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed through the cleavage of its chemical bonds, leading to the formation of various smaller molecules. When heated to decomposition, it is known to emit toxic vapors of sodium oxide.[2]

The primary decomposition pathway likely involves the breaking of the C-O bond and transformations of the aromatic ring. For cresols, thermal decomposition is known to produce phenol, benzene, toluene, and various gaseous products such as carbon monoxide, methane, and hydrogen.[1] The formation of gaseous products is reportedly greatest for the ortho isomer compared to the meta and para isomers.[1]

A proposed logical pathway for the thermal decomposition of this compound is outlined below.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data in thermal analysis. The following sections describe the methodologies for Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a substance by measuring mass changes as a function of temperature.

Methodology: A small amount of the this compound sample (typically 3-5 mg) is placed in a platinum or alumina (B75360) crucible. The analysis is conducted using a thermogravimetric analyzer. The sample is heated from ambient temperature (e.g., 50°C) to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min. The experiment is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of around 60 mL/min to prevent oxidative decomposition. The mass of the sample is continuously recorded as a function of temperature.

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

TGA-FTIR/MS Methodology: The TGA instrument is connected to an FTIR spectrometer or a mass spectrometer via a heated transfer line (e.g., maintained at 270°C). As the sample in the TGA is heated and decomposes, the evolved gases are continuously transferred to the spectrometer. FTIR spectra or mass spectra of the evolved gases are collected at regular intervals. This allows for the identification of the chemical nature of the gaseous products released at different stages of the decomposition process.

Differential Thermal Analysis (DTA)

DTA is a technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to the same temperature program. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.[3]

Methodology: A small amount of the this compound sample and an inert reference material (e.g., alumina) are placed in separate crucibles within a DTA cell. The cell is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The temperature difference between the sample and the reference is recorded as a function of the furnace temperature. Endothermic events (e.g., melting, some decompositions) result in a negative peak, while exothermic events (e.g., some decompositions, oxidation) result in a positive peak in the DTA curve.

Caption: A typical workflow for Differential Thermal Analysis (DTA).

Safety and Handling Considerations

This compound and its decomposition products are hazardous. When heated, it can emit toxic fumes.[2] Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn. The residue after decomposition may contain sodium oxide, which is corrosive. Proper disposal procedures for both the original material and any residues must be followed in accordance with institutional and regulatory guidelines.

References

Sodium o-Cresolate as a Nucleophile in Organic Synthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is a versatile and reactive nucleophile widely employed in organic synthesis. Its utility stems from the nucleophilic character of the phenoxide oxygen, enabling the formation of carbon-oxygen bonds. This technical guide provides an in-depth analysis of this compound's role as a nucleophile, with a focus on its application in substitution reactions, quantitative kinetic data, detailed experimental protocols, and the factors governing its reactivity.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, ranging from pharmaceuticals to herbicides.[1] Its nucleophilicity is central to its synthetic applications, most notably in Williamson ether synthesis and aromatic nucleophilic substitution reactions. Understanding the kinetics and reaction pathways of this compound is crucial for optimizing reaction conditions and achieving desired product yields. This guide will explore the fundamental principles of its reactivity and provide practical information for its use in a laboratory setting.

Nucleophilic Reactivity of this compound

The nucleophilic character of this compound is attributed to the lone pairs of electrons on the oxygen atom. The phenoxide ion is a potent nucleophile, capable of attacking electrophilic carbon centers.[2] The methyl group at the ortho position can introduce steric hindrance, potentially influencing the rate and regioselectivity of its reactions compared to the unsubstituted phenoxide ion.

Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3][4] this compound serves as an excellent nucleophile in this reaction for the preparation of aryl ethers.

The general mechanism involves the backside attack of the o-cresolate anion on the alkyl halide, leading to the formation of an ether and a sodium halide salt. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.

Aromatic Nucleophilic Substitution

This compound can also participate in aromatic nucleophilic substitution (SNAr) reactions, particularly with activated aryl halides. A notable example is its reaction with 2,4-dinitrochlorobenzene. In this reaction, the electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the o-cresolate.[5][6]

Quantitative Kinetic Data

The reactivity of this compound has been quantitatively assessed in studies of its reaction with 2,4-dinitrochlorobenzene in methanol (B129727) at 35°C. The second-order rate coefficients provide valuable insight into its nucleophilic strength.

| Reactant System | Second-Order Rate Coefficient (k₂) (M⁻¹ sec⁻¹) | Reference |

| This compound + 2,4-dinitrochlorobenzene | 2.55 x 10⁻⁴ | [5] |

| Sodium phenoxide + 2,4-dinitrochlorobenzene | 9.50 x 10⁻⁴ | [5] |

Table 1: Comparative second-order rate coefficients for the reaction of this compound and sodium phenoxide with 2,4-dinitrochlorobenzene in methanol at 35°C.

The data indicates that this compound is a slightly weaker nucleophile than sodium phenoxide under these conditions, which can be attributed to the steric hindrance imposed by the ortho-methyl group.

Experimental Protocols

General Williamson Ether Synthesis of o-Methylphenoxyacetic Acid

This protocol outlines the synthesis of o-methylphenoxyacetic acid from o-cresol and chloroacetic acid, a classic example of the Williamson ether synthesis.

Materials:

-

o-Cresol (2.0 g)

-

Potassium hydroxide (B78521) (KOH) (4.0 g)

-

Water (8 mL)

-

50% aqueous solution of chloroacetic acid (6 mL)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of water.

-

Add 2.0 g of o-cresol to the flask and swirl until a homogenous solution is formed.

-

Fit the flask with a reflux condenser and bring the solution to a gentle boil.

-

Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.

-

After the addition is complete, continue refluxing for an additional 10 minutes.

-

Transfer the hot solution to a beaker and allow it to cool to room temperature.

-

Acidify the solution by the dropwise addition of concentrated HCl until the pH is acidic, as indicated by pH paper.

-

Cool the mixture in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from boiling water.

-

Filter the purified product and allow it to air dry.[7]

Synthesis of Sodium 2-Methylphenoxyacetate

This protocol details a method for the synthesis of sodium 2-methylphenoxyacetate.

Materials:

-

o-Cresol

-

Caustic soda (sodium hydroxide) solution

-

73% Chloroacetic acid aqueous solution

-

Hydrochloric acid

Procedure:

-

Charge a reaction kettle with o-cresol and caustic soda solution in a 1:1 ratio.

-

While stirring, begin the dropwise addition of a 73% chloroacetic acid aqueous solution at a controlled temperature.

-

Monitor the pH of the reaction mixture. When the pH is between 8 and 9, begin the dropwise addition of liquid caustic soda.

-

Control the addition rates of both the chloroacetic acid and caustic soda to maintain a pH of 9-10.

-

Once the addition is complete and the pH is adjusted to 9-10, stop the addition of caustic soda.

-

Maintain the reaction mixture at temperature for 30 minutes to ensure complete reaction, yielding a solution of sodium 2-methylphenoxyacetate.

-

Add water to the solution and cool to room temperature.

-

Precipitate the product by dropwise addition of hydrochloric acid to adjust the pH to 1-2.

-

Collect the white solid product by suction filtration and wash with water.[8]

Regioselectivity: O- versus C-Alkylation

A critical consideration when using phenoxides as nucleophiles is the possibility of competing O-alkylation and C-alkylation pathways. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho and para carbons of the aromatic ring.

The regioselectivity of the alkylation is influenced by several factors:

-

Solvent: Protic solvents can hydrogen bond with the phenoxide oxygen, sterically hindering it and favoring C-alkylation. Polar aprotic solvents, which do not hydrogen bond, generally favor O-alkylation.[9]

-

Counter-ion: Larger, less coordinating cations (like K⁺) favor O-alkylation.[9]

-

Alkylating Agent: "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may favor reaction at the "softer" carbon atom. For instance, alkyl halides with better leaving groups (e.g., iodides) are considered softer and may lead to more C-alkylation.[10]

-

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which is often the C-alkylated product.

Visualizing Reaction Pathways and Workflows

SN2 Mechanism in Williamson Ether Synthesis

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow for Williamson Ether Synthesis

Caption: A typical experimental workflow for the Williamson ether synthesis.

O- vs. C-Alkylation of this compound

Caption: Factors influencing the regioselectivity of o-cresolate alkylation.

Conclusion

This compound is a powerful and versatile nucleophile in the organic chemist's toolkit. Its application in fundamental reactions like the Williamson ether synthesis and aromatic nucleophilic substitution makes it an indispensable reagent. A thorough understanding of its reactivity, including the kinetic parameters and the factors governing regioselectivity, is paramount for its effective utilization in the synthesis of complex molecules. The experimental protocols and reaction pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. reddit.com [reddit.com]

A Comparative Analysis of the Basicity of Sodium o-Cresolate and Other Alkoxides: An In-depth Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the basicity of sodium o-cresolate in comparison to other common alkoxides, including sodium methoxide (B1231860), sodium ethoxide, sodium tert-butoxide, and sodium phenoxide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize these reagents in their work.

The basicity of an alkoxide is a critical parameter that dictates its reactivity and suitability for various chemical transformations. Understanding the relative basicity of these compounds is essential for reaction optimization, catalyst selection, and the development of robust synthetic methodologies. This guide will delve into the structural and electronic factors that govern alkoxide basicity, present quantitative data for comparison, and outline the experimental protocols for their determination.

Core Concepts in Alkoxide Basicity

An alkoxide is the conjugate base of an alcohol.[1] Its basicity is inversely related to the acidity of its parent alcohol; a weaker acid will have a stronger conjugate base.[2][3] The basicity of an alkoxide (RO⁻) is typically evaluated by considering the pKa of its conjugate acid (ROH). A higher pKa value for the alcohol corresponds to a stronger basicity for the resulting alkoxide.

Several key factors influence the stability of the alkoxide ion, and thus its basicity:

-

Inductive Effects: Electron-donating groups, such as alkyl groups, attached to the carbon bearing the oxygen atom increase the electron density on the oxygen.[4] This destabilizes the negative charge and results in a stronger base.[4] Conversely, electron-withdrawing groups stabilize the negative charge, leading to a weaker base.[5]

-

Resonance Effects: If the negative charge on the oxygen atom can be delocalized through resonance, the alkoxide ion is significantly stabilized.[2][6][7] This stabilization makes the alkoxide a weaker base. This effect is prominent in phenoxides, where the negative charge is delocalized into the aromatic ring.[2][8]

-

Steric Hindrance: Bulky substituents near the oxygen atom can impede the solvation of the alkoxide ion.[9][10] Poor solvation can destabilize the ion, potentially increasing its basicity in certain contexts.[11][12]

-

Hybridization: The hybridization of the carbon atom attached to the oxygen can also play a role, though it is a less dominant factor for the compounds discussed here.

Quantitative Comparison of Alkoxide Basicity

The basicity of this compound and other selected sodium alkoxides can be quantitatively compared by examining the pKa values of their corresponding conjugate acids in water.

| Compound Name | Chemical Formula | Conjugate Acid | pKa of Conjugate Acid (in water) | Relative Basicity |

| Sodium Phenoxide | NaOC₆H₅ | Phenol | 9.95[8] | Weakest |

| This compound | NaOC₇H₇ | o-Cresol (B1677501) | ~10.28 | Weak |

| Sodium Methoxide | NaOCH₃ | Methanol | 15.5[13] | Strong |

| Sodium Ethoxide | NaOCH₂CH₃ | Ethanol | 15.9[13] | Stronger |

| Sodium tert-Butoxide | NaOC(CH₃)₃ | tert-Butanol | 18.0[13] | Strongest |

Note: The pKa of o-cresol can vary slightly depending on the source, but it is consistently higher than that of phenol.

From the data presented, a clear trend in basicity emerges: sodium tert-butoxide > sodium ethoxide > sodium methoxide > this compound > sodium phenoxide .

This compound is a stronger base than sodium phenoxide. This is due to the electron-donating effect of the methyl group at the ortho position of the benzene (B151609) ring. The methyl group, through its +I (inductive) effect, pushes electron density into the ring, which slightly destabilizes the negative charge on the oxygen atom of the cresolate anion compared to the phenoxide anion. This makes the o-cresolate ion more willing to accept a proton, rendering it a stronger base.

However, both this compound and sodium phenoxide are considerably weaker bases than the aliphatic alkoxides listed. This is attributed to the powerful resonance stabilization of the phenoxide and cresolate anions, where the negative charge is delocalized across the aromatic ring. This delocalization significantly stabilizes the anion, making it less reactive as a base.

Among the aliphatic alkoxides, the basicity increases with increasing alkyl substitution. The tert-butyl group in sodium tert-butoxide is more electron-donating than the ethyl group in sodium ethoxide, which in turn is more electron-donating than the methyl group in sodium methoxide. This increased inductive effect leads to greater destabilization of the alkoxide and thus stronger basicity.

Visualizing the Factors Influencing Basicity

The interplay of inductive and resonance effects can be visualized to better understand the differences in basicity.

Caption: Relative basicity of alkoxides.

The resonance stabilization of the o-cresolate anion, which contributes to its lower basicity compared to aliphatic alkoxides, is depicted below.

Caption: Resonance structures of o-cresolate.

Experimental Determination of Basicity (pKa of Conjugate Acid)

The pKa of the conjugate acids of these alkoxides is commonly determined using spectrophotometric or potentiometric titration methods.[14]

Spectrophotometric pKa Determination

This method is suitable for compounds where the protonated and deprotonated species exhibit different ultraviolet-visible (UV-Vis) absorption spectra.[14] Phenols and cresols are well-suited for this technique.

Methodology:

-

Preparation of Solutions: A series of buffer solutions with known and varying pH values are prepared. A stock solution of the sample (e.g., o-cresol) is also prepared in a suitable solvent.[14]

-

Spectral Acquisition: A small, constant volume of the sample stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded.[14]

-

Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated forms is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[14]

The workflow for this experimental protocol is illustrated below.

Caption: Spectrophotometric pKa determination.

Conclusion

References

- 1. Alkoxide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Inductive effect - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. acid base - Steric Hindrance and Brønsted Basicity - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. Video: Acidity and Basicity of Alcohols and Phenols [jove.com]

- 14. pharmaguru.co [pharmaguru.co]

A Technical Guide to the Synthesis of Sodium o-Cresolate: Discovery and Historical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is a pivotal intermediate in the synthesis of a wide array of chemical compounds, ranging from pharmaceuticals to herbicides. Its synthesis is a foundational reaction in organic chemistry, with a history intertwined with the development of industrial chemical processes. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, detailing the core methodologies from early laboratory-scale preparations to large-scale industrial production. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of reaction pathways and experimental workflows to support research and development in this critical area of chemical synthesis.

Introduction

This compound (also known as sodium 2-methylphenolate) is an organic salt formed from the deprotonation of the hydroxyl group of ortho-cresol.[1] The formation of this phenoxide is a critical first step in many nucleophilic substitution reactions, most notably the Williamson ether synthesis, and has been a subject of study since the 19th century. The historical development of its synthesis reflects the broader evolution of organic chemistry, from early academic explorations of phenoxide reactivity to the demands of industrial-scale production driven by the burgeoning chemical industry. This guide will cover the primary methods of its synthesis: direct neutralization, formation as a key step in ether and carboxylic acid synthesis, and its industrial extraction from natural resources like coal tar and petroleum.

Historical Context and Discovery

The chemistry of alkali metal phenoxides, the class of compounds to which this compound belongs, gained significant attention in the mid-19th century. The development of the Williamson ether synthesis in 1850 by Alexander Williamson was a landmark achievement.[2] This reaction, which involves the reaction of an alkoxide or phenoxide with an alkyl halide to form an ether, fundamentally established the utility of forming the sodium salt of a phenol (B47542) as a reactive intermediate.[2][3]

Shortly thereafter, Hermann Kolbe's work on the carboxylation of phenols in 1860, later refined by Rudolf Schmitt in 1885, further cemented the importance of alkali phenoxides.[4][5] The Kolbe-Schmitt reaction , which involves heating a sodium phenoxide with carbon dioxide under pressure to produce hydroxybenzoic acids, demonstrated another key reaction pathway for these intermediates.[4][5] While these "named reactions" were not initially focused on o-cresol specifically, they laid the chemical foundation for the synthesis and use of this compound.

The industrial impetus for producing sodium cresolates arose with the commercialization of coal tar and, later, petroleum as sources of aromatic compounds.[1] These raw materials contain a mixture of phenolic compounds, including cresols, which could be extracted by treatment with caustic soda to form their sodium salts.[6] This industrial-scale extraction became a primary source of sodium cresolates for various applications.

Synthesis Methodologies

Direct Neutralization

The most straightforward method for the synthesis of this compound is the direct acid-base neutralization of o-cresol with sodium hydroxide (B78521).[1] This reaction is rapid and exothermic, yielding a solution of this compound in water. For applications where the presence of water is not detrimental, this is the most common and efficient laboratory-scale preparation.

-

Materials:

-

o-Cresol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve a specific molar equivalent of sodium hydroxide in deionized water to create a solution of the desired concentration (e.g., 20% aqueous NaOH).

-

While stirring, slowly add one molar equivalent of o-cresol to the sodium hydroxide solution.

-

The reaction is exothermic; cooling may be applied to maintain a desired temperature.

-

Continue stirring until the o-cresol has completely dissolved, resulting in a homogenous solution of this compound.[7]

-

Anhydrous Synthesis for Subsequent Reactions

For many organic reactions, such as the Williamson ether synthesis, the presence of water can be problematic. Therefore, methods to generate anhydrous this compound or a solution in an organic solvent are necessary.

This protocol is adapted from a procedure for the preparation of a sodium cresolate solution for subsequent use.

-

Materials:

-

Commercial cresol (B1669610) (containing o-cresol)

-

Sodium hydroxide (aqueous solution, e.g., 48.6%)

-

Xylene

-

2-Ethyl-1-hexanol

-

-

Procedure:

-

Equip a five-liter flask with a mechanical stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, and a reflux condenser.

-

Charge the flask with 329 g of a 48.6% aqueous solution of NaOH and 2000 mL of a 4:1 mixture of xylene and 2-ethyl-1-hexanol.

-

Slowly add 433 g of commercial cresol (99.4% pure) to the flask with stirring.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with xylene.

-

Continue refluxing until no more water is collected.

-

The resulting product is a solution of sodium cresolate in the xylene/2-ethyl-1-hexanol mixture, suitable for use in subsequent reactions.[8]

-

Industrial Production from Natural Feedstocks

On an industrial scale, sodium cresolates are often produced as part of a mixture from the processing of coal tar or petroleum distillates.

Coal tar fractions that distill in the range of 200-250°C are rich in cresols.[1] Treatment of this fraction with a slight excess of aqueous sodium hydroxide (caustic soda) leads to the extraction of the acidic phenolic compounds, including o-cresol, into the aqueous phase as their sodium salts.[1] The aqueous extract, containing this compound, is then separated from the non-acidic organic components.[1]

During the cracking of petroleum, various phenolic compounds are formed. Cracked naphtha fractions can be treated with aqueous sodium hydroxide to extract these phenols.[1] This process yields a "caustic cresylate solution" containing a mixture of sodium phenolate (B1203915) and sodium cresolates, including the ortho isomer.[9] This solution is then typically purified and can be used directly or acidified to recover the free cresols.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound and related reactions. It is important to note that yields are often reported for the final product of a multi-step synthesis in which this compound is an intermediate, rather than for the isolated salt itself.

Table 1: Anhydrous Sodium Cresolate Solution Preparation

| Reactants | Solvent System | Equipment | Key Process | Product Form | Reference |

| Commercial Cresol, Aqueous NaOH | Xylene, 2-Ethyl-1-hexanol (4:1) | 5L flask, Dean-Stark trap | Azeotropic Reflux | Solution of Sodium Cresolate in the organic solvent mixture | [8] |

Table 2: Synthesis of o-Cresol via Hydrolysis (Involving a Cresolate Intermediate)

| Starting Material | Reagents | Catalyst | Temperature | Reaction Time | Product(s) | Reference |

| o-Chlorotoluene | Sodium Hydroxide (2.5:1 molar ratio to o-chlorotoluene), 20% aq. solution | Nano-copper | 200 °C | 6 h | o-Cresol, m-Cresol (B1676322) | [10] |

Visualization of Synthesis Pathways

Direct Neutralization of o-Cresol

Caption: Direct acid-base neutralization of o-cresol with sodium hydroxide.

Williamson Ether Synthesis Workflow

Caption: Two-step workflow of the Williamson ether synthesis starting from o-cresol.

Industrial Extraction from Petroleum Naphtha

Caption: Simplified workflow for the industrial extraction of cresols as sodium salts.

Conclusion

The synthesis of this compound is a foundational process in organic chemistry with a rich history. From its conceptual origins in the mid-19th century with the advent of seminal reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction, its production has evolved to meet industrial demands. The primary methods—direct neutralization, anhydrous preparation for subsequent reactions, and industrial extraction from coal tar and petroleum—each offer distinct advantages depending on the desired scale and purity. The direct neutralization of o-cresol with sodium hydroxide remains the most straightforward laboratory method, while industrial production relies on efficient extraction from complex hydrocarbon feedstocks. This guide provides the essential historical context, practical protocols, and comparative data to aid researchers and professionals in the effective synthesis and application of this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103992210A - Synthesis method of o-cresol and m-cresol - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 6. salt extraction process: Topics by Science.gov [science.gov]

- 7. benchchem.com [benchchem.com]

- 8. US2405580A - Method for producing alkali metal oxides - Google Patents [patents.google.com]

- 9. US2635120A - Obtaining purified phenols and cresols of petroleum origin - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Sodium o-cresolate MSDS and safety precautions for researchers

An In-depth Guide on the Material Safety Data Sheet (MSDS) and Safety Precautions for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium o-cresolate (sodium 2-methylphenolate) is an organic sodium salt of o-cresol. It is utilized as a chemical intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes, and also finds application as a disinfectant and in industrial cleaning formulations.[1][2] Due to its caustic nature and the toxicological profile of its parent compound, o-cresol, a thorough understanding of its properties and strict adherence to safety protocols are imperative for researchers in laboratory settings. This guide provides a comprehensive overview of the material safety data, handling procedures, and emergency protocols for this compound to ensure a safe research environment.

Physical and Chemical Properties

This compound is typically encountered as an amber-colored liquid with a strong, characteristic phenolic odor.[2] Its aqueous solutions are caustic.[2] The crystals or liquid may darken upon exposure to air and light.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇NaO | [3] |

| Molecular Weight | 130.12 g/mol | [2][3] |

| Appearance | Amber liquid | [2] |

| Odor | Strong, phenolic | [2] |

| Melting Point | 30°C | [4] |

| Boiling Point | 516.7°C at 760 mmHg | [4] |

| Flash Point | 218.5°C | [4] |

| Density | 1.03 g/cm³ | [4] |

| Solubility | Very soluble in water; aqueous solution is caustic. | [2][5] |

| Stability | Stable under recommended storage conditions. Crystals or liquid darken with exposure to air and light. Decomposed by carbon dioxide in the air. | [2][6] |

Toxicological Data

Quantitative toxicological data for this compound is limited. Therefore, the data for its parent compound, o-cresol, is presented here as a primary reference for assessing its toxicity. O-cresol is classified as toxic and corrosive.[6][7]

Acute Toxicity Data for o-Cresol:

| Route of Exposure | Species | Value (LD50/LC50) | Reference(s) |

| Oral | Rat | 121 mg/kg | [6][8][9] |

| Mouse | 344 mg/kg | [8][9][10] | |

| Dermal | Rabbit | 890 mg/kg | [6][8][9] |

| Rat | 620 mg/kg | [8][9][10] | |

| Inhalation | Mouse | LC50 = 179 mg/m³ for 2 hours (mist) | [8][9][10] |

| Rat | LC50 > 1220 mg/m³ for 1 hour | [10][11] |

Summary of Health Effects: Sodium cresylate is considered toxic by all routes of exposure (inhalation, ingestion, and dermal absorption).[2] Exposure can lead to a range of effects from nausea and contact burns to severe outcomes such as ventricular arrhythmias, pulmonary edema, seizures, coma, and potentially death from cardio-pulmonary failure.[2]

Hazard Identification and Safety Precautions

Hazard Statements:

-

Toxic if swallowed or in contact with skin.[6]

-

Causes severe skin burns and eye damage.[6]

-

May cause respiratory irritation.[12]

-

Toxic to aquatic life with long-lasting effects.[6]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

-

Wash skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[13]

-

Use only outdoors or in a well-ventilated area.[13]

-

Avoid release to the environment.[6]

Experimental Protocols and Handling

General Handling Workflow

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] A safety shower and eyewash station must be readily accessible.[13][14][15]

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., neoprene, nitrile) are mandatory.[16][17] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[17]

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[6][13]

-

Body Protection: A lab coat is required. For tasks with a high splash potential, a rubber or neoprene apron is recommended.[14]

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is necessary.[10]

Storage

Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The container should be kept tightly closed.[14]

Reactivity

-

Incompatible Materials: Strong oxidizing agents and acids.[7][10]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic vapors of sodium oxide.[2]

-

Hazardous Reactions: Vigorous reactions can occur with oxidizing materials.[1]

Emergency Procedures

Spill Cleanup

For minor spills (up to 1 gallon), only trained personnel should perform the cleanup.[16]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][18]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][15]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Waste Disposal

All this compound waste, including contaminated materials, must be treated as hazardous waste.[19]

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[20]

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis. One notable application is in the preparation of sodium o-methylphenoxyacetate, a precursor in the synthesis of certain herbicides.[1] This process involves the reaction of this compound with sodium chloroacetate.[1] Its nucleophilic and basic properties make it a versatile reagent for introducing the o-cresoxy moiety into molecules, which can be a strategic step in the development of new pharmaceutical compounds and other specialty chemicals.[1]

Conclusion

This compound is a valuable chemical intermediate with significant hazards that demand rigorous safety protocols. Researchers, scientists, and drug development professionals must be fully aware of its physical, chemical, and toxicological properties to ensure safe handling and disposal. By adhering to the guidelines outlined in this technical guide, laboratories can mitigate the risks associated with the use of this compound and maintain a secure research environment.

References

- 1. This compound (4549-72-8) for sale [vulcanchem.com]

- 2. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Phenolate Sodium | C6H5NaO | CID 4445035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Page loading... [wap.guidechem.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. nwsci.com [nwsci.com]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 18. labproservices.com [labproservices.com]

- 19. vumc.org [vumc.org]

- 20. benchchem.com [benchchem.com]

Industrial manufacturing process of sodium o-cresolate.

An In-depth Technical Guide to the Industrial Manufacturing of Sodium o-Cresolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as sodium 2-methylphenolate) is a crucial chemical intermediate with applications in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1] Its industrial production is primarily achieved through several distinct manufacturing routes, each with its own set of process parameters, yields, and raw material considerations. This technical guide provides a comprehensive overview of the core industrial manufacturing processes for this compound, including detailed experimental protocols for key reactions, quantitative data presented for comparative analysis, and visualizations of the process workflows.

Introduction

This compound is the sodium salt of o-cresol (B1677501) (2-methylphenol).[1] The primary industrial objective is the efficient and cost-effective formation of the sodium salt from various starting materials. The principal manufacturing methods include the direct neutralization of o-cresol, extraction from industrial byproducts like coal tar and petroleum naphtha, and synthetic routes starting from toluene (B28343) derivatives.[1][2] The choice of a particular process is often dictated by the availability and cost of raw materials, as well as the desired purity of the final product.

Core Manufacturing Processes

The industrial production of this compound can be broadly categorized into four main methodologies.

Direct Neutralization of o-Cresol

This is the most straightforward method, involving a classic acid-base reaction between o-cresol and sodium hydroxide (B78521).[1] It is often employed for smaller-scale production or when high-purity this compound is required.[1]

Experimental Protocol:

A laboratory-scale preparation illustrative of the industrial process is as follows:

-

A five-liter flask is equipped with a stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, and a reflux condenser.

-

329 grams of a 48.6% aqueous solution of sodium hydroxide (NaOH) is added to the flask.

-

2000 ml of a 4:1 mixture of xylene and 2-ethyl-1-hexanol is added as a solvent and azeotropic agent.

-

433 grams of commercial-grade o-cresol (99.4% pure) is slowly added to the flask.

-

The mixture is heated to reflux to facilitate the reaction and remove the water formed during the neutralization via the Dean-Stark trap.

-

The final product is a solution of this compound in the xylene/2-ethyl-1-hexanol mixture.

Further processing would involve the removal of the solvent, typically through distillation, to yield solid this compound.

Process Visualization:

Caption: Workflow for Direct Neutralization of o-Cresol.

Extraction from Coal Tar

Coal tar, a byproduct of coal gasification, contains a mixture of phenolic compounds, including o-cresol.[3] this compound is produced by extracting these acidic phenols from the tar oil using a caustic soda solution.

Experimental Protocol:

-

Extraction: Coal tar fractions distilling in the 200-250°C range are mixed with an excess of a 10% aqueous sodium hydroxide (caustic soda) solution.[1][4] This reaction converts the phenolic compounds (tar acids) into their corresponding water-soluble sodium salts (phenolates and cresolates).

-

Separation: The aqueous layer, containing the crude sodium phenolate-sodium cresolate solution, is separated from the non-phenolic oil layer.[4]

-

Purification (Springing): The aqueous solution is typically treated with an acid, such as carbon dioxide or sulfur dioxide, to liberate the free phenols (crude tar acids) from the sodium salt solution.[4] To obtain this compound, further purification steps would be required before the "springing" process.

Quantitative Data:

| Parameter | Value | Reference |

| Raw Material | Coal tar fraction | [1] |

| Distillation Range | 200-250°C | [1] |

| Extraction Agent | 10% aqueous NaOH | [4] |

| Product | Crude sodium cresolate solution | [4] |

Process Visualization:

Caption: Extraction of this compound from Coal Tar.

Extraction from Petroleum Naphtha

Similar to coal tar, cracked naphtha from petroleum refining contains phenolic compounds that can be extracted.[1]

Methodology:

The process involves treating the cracked naphtha with a sodium hydroxide solution to form sodium cresolates, which are then separated from the hydrocarbon stream.[1] Subsequent purification of the aqueous extract is necessary. While specific industrial parameters are proprietary, the general steps mirror those of coal tar extraction.

Hydrolysis of o-Chlorotoluene

This synthetic route produces a mixture of o- and m-cresol (B1676322), which exist as their sodium salts (sodium cresolates) after the primary reaction.

Experimental Protocol:

-

Chlorination of Toluene: Toluene is reacted with chlorine in the presence of a catalyst (e.g., iron(III) chloride) to produce a mixture of o- and p-chlorotoluene.[3]

-

Hydrolysis: The o-chlorotoluene (or a mixture) is hydrolyzed with an excess of aqueous sodium hydroxide.[2][3] This step is performed under high temperature and pressure.[2] The reaction produces a sodium cresolate solution and sodium chloride.[2]

-

Neutralization: The resulting sodium cresolate solution is then neutralized with an acid (often the hydrochloric acid generated during the initial chlorination step) to liberate the free cresols.[2] For the production of this compound, this step would be omitted and the solution purified.

Quantitative Data for Hydrolysis:

| Parameter | Value | Reference |

| Reactants | o-Chlorotoluene, NaOH | [2][5] |

| NaOH Molar Ratio | 2.5–3.5 mol per mol of chlorotoluene | [2] |

| Temperature | 360–390°C | [2][3] |

| Pressure | 280–300 bar (28–30 MPa) | [2][3] |

| Catalyst (alternative method) | Nano-copper | [5] |

| Temperature (catalyzed) | 200°C | [5] |

| Reaction Time (catalyzed) | 6 hours | [5] |

| Yield (m- and o-cresol) | >37% | [5] |

Reaction Pathway:

Caption: Reaction for Hydrolysis of o-Chlorotoluene.

Related Synthetic Route: Alkali Fusion of Toluenesulfonates

While this process is primarily for the production of cresols, sodium cresolate is the key intermediate formed during the fusion step.[2]

Methodology Overview:

-

Sulfonation: Toluene is reacted with concentrated sulfuric acid to produce toluenesulfonic acid.[2]

-

Neutralization: The toluenesulfonic acid is neutralized with sodium hydroxide or sodium sulfite (B76179) to form sodium toluenesulfonate (B8598656).[2]

-

Alkali Fusion: The sodium toluenesulfonate is fused with excess molten sodium hydroxide at high temperatures to produce sodium cresolate and sodium sulfite.[2]

-

Acidification: The fusion mass is dissolved in water and acidified to produce the final cresol (B1669610) product.[2]

Quantitative Data for Alkali Fusion:

| Parameter | Value | Reference |

| Reactants | Sodium toluenesulfonate, NaOH | [2] |

| Temperature | 330–350°C | [2] |

| Product | Molten sodium cresolate and sodium sulfite | [2] |

| Cresol Yield (after acidification) | ~65% (based on reacted toluene for m-cresol) | [2] |

Purification of this compound

Purification of the crude this compound solution is critical to remove byproducts and unreacted starting materials. Common industrial purification techniques include:

-

Solvent Washing: To remove any entrained neutral oils or non-polar impurities.

-

Filtration: To remove solid impurities.

-

Crystallization: Cooling a concentrated aqueous solution of sodium cresolate can induce crystallization, leaving impurities in the mother liquor. This is analogous to the purification process for sodium phenate.

Conclusion

The industrial manufacturing of this compound is a versatile process with multiple established routes. The direct neutralization of o-cresol offers a high-purity product, while extraction from coal tar and petroleum naphtha provides a method to valorize industrial byproducts. Synthetic routes, such as the hydrolysis of o-chlorotoluene, offer a means of production from basic chemical feedstocks. The selection of a specific manufacturing process depends on a variety of factors including raw material availability, energy costs, and the required purity of the final this compound product. For researchers and professionals in drug development, understanding these manufacturing pathways is essential for supply chain management and ensuring the quality and purity of this vital chemical intermediate.

References

- 1. This compound (4549-72-8) for sale [vulcanchem.com]

- 2. chemcess.com [chemcess.com]

- 3. Two main different technologies for m-cresol [betterchemtech.com]

- 4. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103992210A - Synthesis method of o-cresol and m-cresol - Google Patents [patents.google.com]

Role of sodium o-cresolate as a synthetic intermediate.

An In-depth Technical Guide on the Role of Sodium o-Cresolate as a Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, the sodium salt of o-cresol (B1677501) (2-methylphenol), is a pivotal synthetic intermediate in the chemical industry.[1] With the chemical formula C₇H₇ONa, it serves as a highly reactive nucleophile, primarily due to the enhanced electron-donating character of the phenoxide oxygen.[1][2] This reactivity makes it a cornerstone precursor for the synthesis of a range of commercially significant molecules, particularly in the agrochemical and pharmaceutical sectors.

Industrially, this compound is typically produced in situ via the straightforward acid-base neutralization of o-cresol with sodium hydroxide (B78521).[2] This guide provides a technical overview of its primary applications, detailing the reaction mechanisms, experimental protocols, and quantitative data associated with its key synthetic transformations.

Core Reactivity and Major Synthetic Pathways

The primary utility of this compound stems from the nucleophilicity of the phenoxide ion. This allows it to readily participate in substitution and addition reactions. The two most significant industrial applications are the Williamson ether synthesis for producing phenoxy herbicides and the Kolbe-Schmitt reaction for synthesizing hydroxybenzoic acids.

Below is a diagram illustrating the central role of this compound in these key synthetic routes.

Application 1: Synthesis of Phenoxy Herbicides (MCPA)

This compound is a critical precursor in the production of phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] The synthesis proceeds via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, between this compound and sodium chloroacetate.[2][3]

Synthesis Workflow and Mechanism

The industrial process often involves the initial synthesis of 2-methylphenoxyacetic acid (MPA) from this compound, followed by a selective chlorination step to yield MCPA.[4][5]

Quantitative Data

The following table summarizes typical reaction conditions and yields reported in industrial processes for the synthesis of MCPA from o-cresol.

| Parameter | Value | Reference |

| Etherification Stage | ||

| Reactant Molar Ratio (this compound : Sodium Chloroacetate) | 1 : 1.08 | [4] |

| Temperature | 125 - 140 °C | [4] |

| Reaction Time | 8 - 10 hours | [4] |

| Conversion | ~90% | [4] |

| Chlorination Stage | ||

| Temperature | 20 - 80 °C (Varies with catalyst/solvent) | [4][6] |

| Reaction Time | 3 - 7 hours | [4][6] |

| Overall Process | ||

| Final Product Yield (from MPA) | 92 - 95.5% | [6] |

| Final Product Purity | > 96% | [6] |

Experimental Protocol: Industrial Synthesis of MCPA

This protocol is a composite of typical industrial procedures.[4][6]

Step 1: Formation of this compound and Etherification

-

Charge an etherification reactor with o-cresol and an aqueous solution of sodium hydroxide in a 1:1 molar ratio to carry out the neutralization reaction, forming this compound.[4]

-

Once the neutralization is complete, begin the dropwise addition of sodium chloroacetate solution (prepared separately from chloroacetic acid and NaOH). The molar ratio of the initial o-cresol to sodium chloroacetate should be approximately 1:1.08.[4][7]

-

Heat the reaction mixture, controlling the temperature between 125-140 °C.[4]

-

Maintain the reaction under these conditions for 8-10 hours to complete the etherification, yielding sodium 2-methylphenoxyacetate (Sodium MPA).[4]

Step 2: Acidification and Chlorination

-

Transfer the sodium MPA solution to a chlorination reactor.

-

Add a strong acid, such as hydrochloric acid, to acidify the solution and precipitate 2-methylphenoxyacetic acid (MPA).[4]

-

Introduce a solvent (e.g., dichloroethane) and a catalyst (e.g., imidazole (B134444) ionic liquid) as required by the specific process.[4][6]

-

Introduce chlorine gas into the reactor, maintaining the temperature between 30-80 °C depending on the solvent and catalyst used.[4][6]

-

Continue the reaction for 3-7 hours until chlorination is complete.[4][6]

-

Cool the reaction mixture to 0-5 °C to precipitate the final product, 2-methyl-4-chlorophenoxyacetic acid (MCPA).[6]

-

Isolate the product by filtration, wash with water, and dry.